5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of amino, benzyl, thiazolyl, and pyrrolone moieties in its structure suggests that it may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the Thiazole Ring: The synthesis begins with the preparation of the 4-methyl-1,3-thiazole-2-yl moiety. This can be achieved by reacting 4-methylthiosemicarbazide with α-haloketones under basic conditions.
Introduction of the Benzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and an appropriate nucleophile.
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving the thiazole and benzyl intermediates. This step may require the use of a strong base and elevated temperatures.
Amination: Finally, the amino group can be introduced through a reductive amination reaction using an appropriate amine source and reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the thiazole and pyrrolone rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzyl and thiazole moieties. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Oxidized derivatives such as nitro and hydroxyl compounds.
Reduction: Reduced derivatives with altered ring structures.
Substitution: Substituted derivatives with halogen, nitro, or sulfonyl groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s functional groups may impart interesting properties to materials, such as conductivity or fluorescence, making it useful in the development of new materials for electronics or photonics.
Mechanism of Action
The mechanism of action of 5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The compound’s functional groups could facilitate binding to these targets, leading to inhibition or activation of biological pathways. For example, the amino group could form hydrogen bonds, while the benzyl and thiazole rings could participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-thione
- 5-amino-1-(3,4-dimethoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in its applications.
Properties
Molecular Formula |
C17H19N3O3S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H19N3O3S/c1-10-9-24-17(19-10)15-12(21)8-20(16(15)18)7-11-4-5-13(22-2)14(6-11)23-3/h4-6,9,18,21H,7-8H2,1-3H3 |
InChI Key |
PVXLPLZHJBMHGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)CC3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.